molecular formula C26H35F3N4O6S3 B12285443 tert-butyl (R)-4-(4-(phenylthio)-3-((4-sulfamoyl-2-((trifluoromethyl)sulfonyl)phenyl)amino)butyl)piperazine-1-carboxylate

tert-butyl (R)-4-(4-(phenylthio)-3-((4-sulfamoyl-2-((trifluoromethyl)sulfonyl)phenyl)amino)butyl)piperazine-1-carboxylate

Cat. No.: B12285443
M. Wt: 652.8 g/mol
InChI Key: IWMVWBZUVOYROV-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl ®-4-(4-(phenylthio)-3-((4-sulfamoyl-2-((trifluoromethyl)sulfonyl)phenyl)amino)butyl)piperazine-1-carboxylate: is a complex organic compound that features a piperazine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ®-4-(4-(phenylthio)-3-((4-sulfamoyl-2-((trifluoromethyl)sulfonyl)phenyl)amino)butyl)piperazine-1-carboxylate typically involves multi-step organic reactions. The process may include:

    Formation of the Piperazine Ring: Starting from simple amines and dihaloalkanes.

    Introduction of the Phenylthio Group: Using thiol reagents and appropriate catalysts.

    Attachment of the Sulfamoyl and Trifluoromethylsulfonyl Groups: Through sulfonation reactions.

    Final Coupling and Protection Steps: Using tert-butyl protecting groups and coupling reagents.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysis: Using specific catalysts to enhance reaction rates.

    Purification: Employing techniques like crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfide to sulfoxide or sulfone.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation or alkylation of aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, palladium on carbon.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the phenylthio group may yield sulfoxides or sulfones.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Biological Probes: Used in the study of enzyme mechanisms and protein interactions.

Medicine

    Drug Development:

Industry

    Material Science: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl ®-4-(4-(phenylthio)-3-((4-sulfamoyl-2-((trifluoromethyl)sulfonyl)phenyl)amino)butyl)piperazine-1-carboxylate involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl ®-4-(4-(phenylthio)-3-((4-sulfamoyl-2-phenyl)amino)butyl)piperazine-1-carboxylate
  • tert-butyl ®-4-(4-(phenylthio)-3-((4-sulfamoyl-2-(methylsulfonyl)phenyl)amino)butyl)piperazine-1-carboxylate

Uniqueness

The presence of the trifluoromethylsulfonyl group in tert-butyl ®-4-(4-(phenylthio)-3-((4-sulfamoyl-2-((trifluoromethyl)sulfonyl)phenyl)amino)butyl)piperazine-1-carboxylate imparts unique chemical and biological properties, making it distinct from similar compounds.

Properties

Molecular Formula

C26H35F3N4O6S3

Molecular Weight

652.8 g/mol

IUPAC Name

tert-butyl 4-[(3R)-4-phenylsulfanyl-3-[4-sulfamoyl-2-(trifluoromethylsulfonyl)anilino]butyl]piperazine-1-carboxylate

InChI

InChI=1S/C26H35F3N4O6S3/c1-25(2,3)39-24(34)33-15-13-32(14-16-33)12-11-19(18-40-20-7-5-4-6-8-20)31-22-10-9-21(42(30,37)38)17-23(22)41(35,36)26(27,28)29/h4-10,17,19,31H,11-16,18H2,1-3H3,(H2,30,37,38)/t19-/m1/s1

InChI Key

IWMVWBZUVOYROV-LJQANCHMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC[C@H](CSC2=CC=CC=C2)NC3=C(C=C(C=C3)S(=O)(=O)N)S(=O)(=O)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCC(CSC2=CC=CC=C2)NC3=C(C=C(C=C3)S(=O)(=O)N)S(=O)(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.